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Compound of Interest

Compound Name: 2-Hydroxy-3-methylanthraquinone

Cat. No.: B146802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, purification, and biological activities of 2-Hydroxy-3-methylanthraquinone. The

information is curated for professionals in research and drug development, with a focus on

experimental data and methodologies.

Physicochemical Properties
2-Hydroxy-3-methylanthraquinone is a naturally occurring anthraquinone derivative found in

plants such as Oldenlandia herbacea and Oldenlandia diffusa.[1][2] It is a yellow powder with

the following properties:
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Property Value Source

CAS Number 17241-40-6 [1][2]

Molecular Formula C₁₅H₁₀O₃ [1][2]

Molecular Weight 238.24 g/mol [1][2]

Melting Point 299 °C ChemicalBook

Boiling Point (Predicted) 439.7 ± 34.0 °C ChemicalBook

Density (Predicted) 1.371 ± 0.06 g/cm³ ChemicalBook

pKa (Predicted) 7.77 ± 0.20 ChemicalBook

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

ChemicalBook

Synthesis and Purification
While a specific, detailed protocol for the synthesis of 2-Hydroxy-3-methylanthraquinone is

not readily available in the reviewed literature, a general and robust method for the synthesis of

anthraquinone derivatives is the Friedel-Crafts acylation, followed by cyclization.

General Synthesis Protocol: Friedel-Crafts Acylation and
Cyclization
This two-step process is a classical approach for synthesizing the anthraquinone core

structure.

Step 1: Friedel-Crafts Acylation

The synthesis would theoretically involve the Friedel-Crafts acylation of a substituted benzene,

such as a cresol derivative, with phthalic anhydride in the presence of a Lewis acid catalyst like

aluminum trichloride (AlCl₃).

Reactants: A suitable cresol derivative (e.g., m-cresol) and phthalic anhydride.
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Catalyst: Anhydrous aluminum trichloride (typically 2.1 molar equivalents).

Solvent: Dichloromethane is a common solvent for this reaction.

Procedure: The cresol derivative and phthalic anhydride are dissolved in the solvent. The

Lewis acid is then added portion-wise while controlling the temperature. The reaction mixture

is typically stirred at a controlled temperature (e.g., 42°C) for a specific duration (e.g., 30

minutes).

Work-up: The reaction is quenched by carefully adding it to ice-water, followed by

acidification to precipitate the intermediate benzoylbenzoic acid derivative.

Step 2: Cyclization

The resulting benzoylbenzoic acid derivative is then cyclized to form the anthraquinone ring

system.

Reagent: Strong dehydrating agents like fuming sulfuric acid (oleum) or polyphosphoric acid

are used.

Procedure: The intermediate from Step 1 is heated in the presence of the dehydrating agent

(e.g., 4% oleum at 95°C for 2 hours).

Work-up: The reaction mixture is cooled and poured onto ice to precipitate the crude

anthraquinone product. The precipitate is then filtered, washed with water until neutral, and

dried.

General Purification Protocols
Purification of the crude 2-Hydroxy-3-methylanthraquinone can be achieved through

standard laboratory techniques.

Recrystallization:

Principle: This technique relies on the difference in solubility of the compound and impurities

in a suitable solvent at different temperatures.
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Solvent Selection: A solvent should be chosen in which the compound is sparingly soluble at

room temperature but highly soluble at the solvent's boiling point. Based on the general

solubility of hydroxyanthraquinones, solvents like ethanol, acetic acid, or toluene could be

suitable candidates.

Procedure: The crude product is dissolved in a minimum amount of the hot solvent. The

solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals

are collected by filtration and washed with a small amount of cold solvent.

Column Chromatography:

Principle: This method separates compounds based on their differential adsorption onto a

stationary phase.

Stationary Phase: Silica gel is a commonly used stationary phase for the purification of

anthraquinones.

Mobile Phase: A solvent system with appropriate polarity is used to elute the compounds. A

gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is

typically employed to achieve good separation.

Procedure: The crude product is loaded onto the silica gel column. The mobile phase is then

passed through the column, and fractions are collected. The fractions are analyzed (e.g., by

Thin Layer Chromatography) to identify those containing the pure product, which are then

combined and the solvent evaporated.

Spectroscopic Data
Specific, experimentally determined spectroscopic data for 2-Hydroxy-3-
methylanthraquinone is not widely published. However, based on the known structure and

data from closely related compounds, the expected spectral characteristics are outlined below.

¹H-NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

and the methyl group protons. The exact chemical shifts and coupling constants would need to

be determined experimentally.
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¹³C-NMR Spectroscopy (Predicted)
The carbon NMR spectrum would display signals for all 15 carbon atoms in the molecule,

including the carbonyl carbons, the aromatic carbons, and the methyl carbon. The chemical

shifts of the carbonyl carbons are expected to be in the downfield region (around 180-190

ppm).

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the functional

groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹)

O-H (hydroxyl) 3200-3600 (broad)

C=O (quinone) 1650-1680

C=C (aromatic) 1450-1600

C-H (aromatic) 3000-3100

C-H (methyl) 2850-2960

Mass Spectrometry (MS) (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 238, corresponding to the

molecular weight of the compound. The fragmentation pattern would likely involve the loss of

small molecules such as CO, CHO, and cleavage of the methyl group.

UV-Vis Spectroscopy
The UV-Vis spectrum of 2-Hydroxy-3-methylanthraquinone in ethanol is expected to show

absorption maxima characteristic of the anthraquinone chromophore. A study on various

anthraquinones reported the UV/Vis spectrum of 3-hydroxy-2-methylanthraquinone (an isomer)

in absolute ethanol.[3] This provides an indication of the expected spectral properties.

Biological Activity and Signaling Pathways
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2-Hydroxy-3-methylanthraquinone has demonstrated significant biological activity,

particularly in the context of cancer research, where it has been shown to induce apoptosis

(programmed cell death) in various cancer cell lines.

Induction of Apoptosis in Human Leukemia Cells via
MAPK Pathway

Cell Line: Human leukemic U937 cells.

Mechanism: 2-Hydroxy-3-methylanthraquinone induces apoptosis by modulating the

Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Key Molecular Events:

Decreases the phosphorylation of ERK1/2 (p-ERK1/2).

Increases the phosphorylation of p38 MAPK (p-p38MAPK).

Does not affect the expression of p-JNK1/2.

Leads to the activation of caspase-3, a key executioner caspase in apoptosis.

Experimental Validation:

The use of an ERK1/2 inhibitor (PD98059) enhanced the apoptosis induced by the

compound.

Inhibition of p38 MAPK (with SB203580) or caspase-3 decreased the apoptotic effect.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b146802?utm_src=pdf-body
https://www.benchchem.com/product/b146802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Intracellular Signaling

2-Hydroxy-3-methylanthraquinone

ERK1/2

Inhibits
phosphorylation

p38 MAPK

Promotes
phosphorylation

Caspase-3

Activates

Apoptosis

Click to download full resolution via product page

MAPK signaling pathway modulation by 2-Hydroxy-3-methylanthraquinone.

Inhibition of Proliferation and Invasion of Human
Hepatocellular Carcinoma Cells via SIRT1/p53 Pathway

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

Mechanism: The compound inhibits cell proliferation and invasion by targeting the

Nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1 (SIRT1) and

cellular tumor antigen p53 signaling pathway.

Key Molecular Events:
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Inhibits the expression of SIRT1.

Increases the expression of p53.

Downregulates the anti-apoptotic protein Bcl-2.

Upregulates the pro-apoptotic protein Bax.

Activates caspase-9 and caspase-3.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment

Signaling Cascade

2-Hydroxy-3-methylanthraquinone

SIRT1

Inhibits

p53

Deacetylates
(Inhibits)

Bcl-2
(Anti-apoptotic)

Downregulates

Bax
(Pro-apoptotic)

Upregulates

Caspase-9

Caspase-3

Apoptosis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Preparation

In Vitro Biological Evaluation

Data Analysis and Interpretation

Synthesis of
2-Hydroxy-3-methylanthraquinone

Purification
(Recrystallization/Chromatography)

Structural Characterization
(NMR, MS, IR, UV-Vis)

Cancer Cell Line Culture
(e.g., U937, HepG2)

Treatment with
2-Hydroxy-3-methylanthraquinone

Cell Viability Assay
(e.g., MTT, CCK-8)

Apoptosis Assay
(e.g., Flow Cytometry)

Western Blot Analysis
(for signaling proteins)

Statistical Analysis

Elucidation of
Mechanism of Action

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b146802?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental
and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

2. 2-Hydroxy-3-methylanthraquinone | C15H10O3 | CID 10889963 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2-Hydroxy-3-methylanthraquinone | LGC Standards [lgcstandards.com]

To cite this document: BenchChem. [In-Depth Technical Guide to 2-Hydroxy-3-
methylanthraquinone (CAS: 17241-40-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146802#2-hydroxy-3-methylanthraquinone-cas-
number-17241-40-6-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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